1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
Description
1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene (CAS: 21747-46-6), also known as (+)-Ledene or Viridiflorene, is a bicyclic sesquiterpene with a cyclopropane-fused azulene core and four methyl substituents . Its molecular formula is C₁₅H₂₄ (molecular weight: 204.35), and it exhibits stereospecificity in its octahydrocyclopropa[e]azulene framework, as defined by the [1aR-(1aα,7α,7aβ,7bα)] configuration . The compound is commonly identified in essential oils of plants such as Artemisia vulgaris (mugwort), Azadirachta indica (neem), and Alnus cremastogyne .
Properties
IUPAC Name |
1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10,12-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTRJVCFDUCKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(CCC3C(C12)C3(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Natural Sources and Isolation Methods
- Plant material is hydrodistilled or subjected to steam distillation.
- The essential oil is fractionated via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Final purification is achieved using preparative GC or HPLC.
Structural Confirmation and Characterization
Post-synthesis/isolation, the compound is validated using:
Table 2: Spectroscopic Data
| Technique | Key Features | Citation |
|---|---|---|
| ¹H NMR | δ 0.98 (s, 3H, CH₃), δ 1.21 (d, J=6.5 Hz, 6H) | |
| ¹³C NMR | 19.8 ppm (cyclopropane C), 22.1–29.4 ppm (CH₃) | |
| MS (EI) | m/z 204 [M]⁺, base peak at m/z 161 |
Challenges and Optimization
- Stereochemical Control : The [1aR-(1aα,7α,7aβ,7bα)] configuration requires chiral auxiliaries or enzymatic resolution.
- Yield Limitations : Natural isolation yields rarely exceed 0.25%, necessitating large-scale extraction for industrial use.
Chemical Reactions Analysis
Types of Reactions
Viridiflorene undergoes various chemical reactions, including:
Oxidation: Viridiflorene can be oxidized to form viridiflorol, a related sesquiterpene alcohol.
Reduction: Reduction reactions can modify the double bonds present in the viridiflorene structure.
Substitution: Substitution reactions can introduce different functional groups into the viridiflorene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products
The major products formed from these reactions include viridiflorol, various substituted viridiflorenes, and reduced forms of viridiflorene.
Scientific Research Applications
Viridiflorene has several scientific research applications:
Mechanism of Action
Viridiflorene exerts its effects through various molecular targets and pathways:
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis.
Cytotoxic Activity: Viridiflorene induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
Stereoisomers and Structural Variants
Key Structural Differences :
Physicochemical Properties
Notable Trends:
Functional Insights :
- The triol derivative’s antifungal activity (0.07% concentration in Trichoderma extracts) highlights the role of hydroxyl groups in enhancing bioactivity .
- (+)-Ledene’s lower antimicrobial potency compared to caryophyllene may stem from its reduced solubility and interaction with microbial membranes .
Biological Activity
1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene, commonly known as viridiflorene , is a bicyclic sesquiterpene with the molecular formula and a molecular weight of approximately 204.35 g/mol. This compound is noted for its diverse biological activities and potential applications in various fields including medicine and agriculture.
- IUPAC Name : (1aR-(1aα,7α,7aβ,7bα))-1,1,4,7-tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene
- CAS Number : 21747-46-6
- Physical State : Liquid at room temperature
- Boiling Point : 571.38 K
- LogP (octanol/water) : 4.415
Biological Activity Overview
Viridiflorene has been studied for its various biological activities which include:
- Antimicrobial Properties : Several studies have demonstrated that viridiflorene exhibits significant antimicrobial activity against a range of pathogens. It has been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Antioxidant Activity : The compound displays notable antioxidant properties which can help in mitigating oxidative stress in biological systems. This is significant for potential therapeutic applications in diseases related to oxidative damage.
- Anti-inflammatory Effects : Research indicates that viridiflorene may possess anti-inflammatory properties which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
The biological activities of viridiflorene are believed to be mediated through several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of viridiflorene allows it to integrate into microbial cell membranes leading to disruption and cell death.
- Scavenging Free Radicals : The compound’s structure facilitates its ability to donate electrons to free radicals thereby neutralizing them.
- Inhibition of Pro-inflammatory Cytokines : Viridiflorene may modulate signaling pathways involved in inflammation which results in decreased production of pro-inflammatory cytokines.
Applications
Given its diverse biological activities:
- Pharmaceuticals : Potential use in developing new antimicrobial and anti-inflammatory drugs.
- Cosmetics : Utilized for its antioxidant properties in skincare formulations.
- Agriculture : Possible application as a biopesticide due to its antimicrobial properties.
Q & A
Q. What analytical techniques are optimal for identifying and quantifying this compound in complex matrices like essential oils?
Gas chromatography-mass spectrometry (GC-MS) is the primary method, with retention indices (RIs) critical for identification. For example, the compound elutes at ~21.69 min (direct injection) and ~21.68 min (SPME) on nonpolar columns, with RIs of 904–909 . Use chiral columns (e.g., β-cyclodextrin) to resolve stereoisomers, as retention times vary between enantiomers (e.g., α-gurjunene vs. viridiflorene) . Quantification requires internal standards (e.g., n-alkanes) and calibration curves adjusted for matrix effects .
Q. How is the compound synthesized, and what are key challenges in achieving stereochemical purity?
The compound is typically isolated from natural sources (e.g., Artemisia vulgaris, Chamaecyparis obtusa) due to synthetic complexity . Total synthesis involves cyclopropanation of azulene precursors, but stereochemical control at C1a, C4, and C7b positions remains challenging. Strategies include chiral catalysts (e.g., Rh(II)-carboxylates) and low-temperature ring-closing metathesis . Impurity profiling via 2D-NMR (e.g., NOESY for spatial proximity) is critical .
Q. What are the primary natural sources, and how does its occurrence correlate with ecological or biochemical functions?
Found in Artemisia vulgaris (0.13–0.24% of essential oil) and Chamaecyparis obtusa, the compound is associated with antimicrobial and allelopathic activity . Its production increases under oxidative stress, suggesting a role in plant defense . Ecological surveys using headspace SPME-GC-MS can map its distribution in plant tissues .
Advanced Research Questions
Q. How do stereochemical variations (e.g., α-gurjunene vs. ledene) impact physicochemical properties and bioactivity?
Stereoisomers exhibit distinct boiling points (e.g., ledene: ~270°C) and logP values (estimated 4.70 for α-gurjunene) due to cyclopropane ring strain and methyl group orientation . Bioactivity varies: α-gurjunene shows stronger antimicrobial effects (MIC 32 µg/mL vs. 64 µg/mL for viridiflorene) . Computational modeling (DFT for dipole moments) and circular dichroism (CD) verify stereochemical assignments .
Q. What mechanisms underlie its antimicrobial activity, and how can structure-activity relationships (SAR) guide derivatization?
The compound disrupts microbial membranes via lipophilic interactions (logP ~4.7), validated by time-kill assays and membrane permeability tests . SAR studies show that hydroxylation at C4 (e.g., viridiflorol) enhances solubility but reduces potency . Derivatization with polar groups (e.g., -OH, -COOH) improves water solubility while retaining activity .
Q. How can conflicting GC-MS data (e.g., retention time shifts, RI discrepancies) be resolved during compound identification?
Discrepancies arise from column phase differences (e.g., DB-5 vs. HP-Innowax) or isomer co-elution. Use RI databases (e.g., NIST) with multi-column validation: RI = 1488.9 (nonpolar) vs. 1696.2 (polar) for viridiflorene . Pair GC-MS with preparative HPLC and NMR (1H/13C, DEPT-Q) for unambiguous identification .
Q. What computational methods are effective for predicting its stability and reactivity in catalytic processes?
Molecular dynamics (MD) simulations reveal cyclopropane ring strain (~27 kcal/mol) as a reactivity hotspot . Density functional theory (DFT) predicts oxidation sites (C4 and C7 methyl groups) with Mulliken charge analysis . QSAR models using COSMO-RS solvent parameters optimize extraction solvents (e.g., hexane vs. supercritical CO2) .
Data Contradiction Analysis
Q. Why do different studies report varying relative abundances (RA%) in essential oils?
RA% variability (0.13% vs. 0.24%) stems from extraction methods: SPME favors volatile capture, while hydrodistillation degrades thermolabile compounds . Seasonal and geographical factors also alter biosynthetic pathways . Normalize data using internal standards (e.g., tetradecane) and report method-specific detection limits .
Q. How should researchers address nomenclature inconsistencies (e.g., ledene vs. viridiflorene) in literature reviews?
Cross-reference CAS numbers (21747-46-6 for viridiflorene; 489-40-7 for α-gurjunene) and IUPAC names . Use databases like PubChem (CID 5317401) and NIST Chemistry WebBook for structural verification . Annotate stereochemistry explicitly (e.g., [1aR,7R,7aS,7bR]) to avoid misassignment .
Methodological Recommendations
- For structural elucidation : Combine GC-MS, chiral HPLC, and 2D-NMR (HSQC, HMBC) .
- For bioactivity studies : Use standardized protocols (CLSI guidelines) for MIC assays and cytotoxicity screening (e.g., MTT on mammalian cells) .
- For computational modeling : Validate DFT/MD results with experimental spectral data (IR, Raman) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
